molecular formula C28H33NO4 B11122296 6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11122296
M. Wt: 447.6 g/mol
InChI Key: SFTGMTHFBBDPDP-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps, each requiring specific reagents and conditions

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Groups: Methylation can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate phenyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Addition of the Propan-2-yloxy Group: This step involves the reaction of the intermediate with propan-2-ol in the presence of a strong acid like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H33NO4

Molecular Weight

447.6 g/mol

IUPAC Name

6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H33NO4/c1-16(2)20-8-10-21(11-9-20)25-24-26(30)22-14-18(5)19(6)15-23(22)33-27(24)28(31)29(25)12-7-13-32-17(3)4/h8-11,14-17,25H,7,12-13H2,1-6H3

InChI Key

SFTGMTHFBBDPDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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